molecular formula C17H19NO2S B11413468 N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11413468
M. Wt: 301.4 g/mol
InChI Key: AFKHNCBYFXVUMY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound of significant interest in medicinal and organic chemistry research. This specialty chemical features a 4,5,6,7-tetrahydro-1-benzothiophene core, a privileged structure in drug discovery, substituted with a carboxamide group linked to a 4-ethoxyphenyl ring. Compounds within this structural class have been investigated for a range of potential therapeutic applications. Scientific literature indicates that structurally related tetrahydrobenzothiophene carboxamide derivatives have been explored in patent applications for their potential use in medical interventions against mycobacterial infections . The tetrahydrobenzothiophene scaffold is a versatile building block, and its derivatives are frequently studied for their biological activities and as key intermediates in organic synthesis . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19NO2S/c1-2-20-13-9-7-12(8-10-13)18-17(19)15-11-21-16-6-4-3-5-14(15)16/h7-11H,2-6H2,1H3,(H,18,19)

InChI Key

AFKHNCBYFXVUMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

Preparation Methods

HATU-Mediated Coupling

A widely adopted method involves using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents.

Procedure :

  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • HATU (1.2 equiv) and DIPEA (3.0 equiv) are added under nitrogen at 0°C.

  • After 15 minutes, 4-ethoxyaniline (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 12–18 hours.

  • The crude product is purified via flash chromatography (cyclohexane/ethyl acetate, 7:3) to yield C760-0352 in 50–57% isolated yield.

Advantages :

  • High functional group tolerance.

  • Minimal racemization due to mild conditions.

EDC/HOBt Activation

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO).

Procedure :

  • The carboxylic acid (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMSO at 25°C for 1 hour.

  • 4-Ethoxyaniline (1.05 equiv) is added, and stirring continues for 24 hours.

  • The mixture is diluted with water, extracted with dichloromethane (DCM), and purified via recrystallization from ethanol/water.

Yield : 45–50%.
Limitations :

  • Longer reaction times compared to HATU.

  • Potential side reactions with moisture-sensitive intermediates.

CDI-Mediated Coupling

1,1'-Carbonyldiimidazole (CDI) offers a phosgene-free alternative for acid activation.

Procedure :

  • The carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 2 hours.

  • 4-Ethoxyaniline (1.1 equiv) is added, and the reaction is refluxed for 6 hours.

  • After cooling, the product is isolated via filtration and washed with cold THF.

Yield : 40–44%.
Applications :

  • Preferred for large-scale synthesis due to lower toxicity.

Optimization and Scale-Up

Solvent Effects

  • DMF and DMSO enhance reagent solubility but require rigorous drying.

  • THF reduces side reactions but may lower yields due to poor intermediate solubility.

Temperature Control

  • Reactions at 0–25°C minimize decomposition of the activated intermediate.

  • Elevated temperatures (>60°C) accelerate coupling but risk epimerization.

Purification Techniques

MethodPurity (%)Recovery (%)
Flash Chromatography>9870–80
Recrystallization>9560–65
Centrifugation90–9285–90

Flash chromatography remains the gold standard for isolating C760-0352, achieving >98% purity with ethyl acetate/cyclohexane gradients.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.60–1.75 (m, 4H, tetrahydrobenzothiophene CH2), 2.70–2.85 (m, 4H, tetrahydrobenzothiophene CH2), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 6.85 (d, J = 8.5 Hz, 2H, aromatic CH), 7.50 (d, J = 8.5 Hz, 2H, aromatic CH), 10.20 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).

Chromatographic Purity

  • HPLC : >99% purity on a C18 column (acetonitrile/water, 70:30, 1.0 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance mixing and heat transfer:

  • Residence Time : 10 minutes.

  • Throughput : 5 kg/day with 65% yield.

Cost Analysis

ReagentCost per kg ($)
HATU12,000
EDC8,500
CDI6,200

CDI-based methods reduce raw material costs by 30% compared to HATU .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Research indicates that compounds with similar structural features exhibit significant free radical scavenging activities. The antioxidant potential is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study: Antioxidant Evaluation

In a comparative study of various tetrahydrobenzo[b]thiophene derivatives, this compound demonstrated superior antioxidant activity when assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This suggests its potential use in formulations aimed at oxidative stress reduction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that certain derivatives of tetrahydrobenzo[b]thiophenes possess significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Activity

In a laboratory setting, this compound exhibited notable inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria. This positions the compound as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been studied for their anti-inflammatory properties.

Research Insights

Research has indicated that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect was observed in vitro using cell lines treated with the compound and subsequently stimulated with inflammatory agents .

Potential in Cancer Therapy

The structural characteristics of this compound suggest it may interact with molecular targets involved in cancer cell proliferation.

Case Study: Molecular Docking Studies

Molecular docking studies have predicted that this compound binds effectively to specific receptors implicated in tumor growth regulation. These findings warrant further exploration into its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The structural and functional variations among benzothiophene-3-carboxamide derivatives significantly influence their physicochemical properties, synthetic routes, and biological activities. Below is a systematic comparison:

Substituent Effects on the Phenyl Ring
Compound Name Substituent (Position) Key Features Biological Activity (if reported) Reference
N-(4-Ethoxyphenyl)-...-3-carboxamide (Target) –OCH₂CH₃ (para) Increased lipophilicity compared to methoxy analogs; potential for enhanced membrane permeability. Not explicitly stated in evidence.
N-(4-Methoxyphenyl)-...-3-carboxamide –OCH₃ (para) Lower lipophilicity than ethoxy; used in studies of hydrogen bonding and crystallography. Antifungal, antibacterial (inferred) .
N-(4-Fluorophenyl)-...-3-carboxamide –F (para) Electron-withdrawing group; may enhance binding to enzymatic targets. Structural analysis via X-ray diffraction .
N-(3-Methylphenyl)-...-3-carboxamide –CH₃ (meta) Steric hindrance at meta position; alters molecular conformation. Antibacterial activity .

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity may improve bioavailability compared to methoxy derivatives, though this requires experimental validation.
  • Electron-Donating vs.
Modifications on the Benzothiophene Core
Compound Name Core Modification Synthesis Method Notes Reference
Target Compound No additional substituents Likely via condensation of 2-amino derivative with 4-ethoxyaniline. Simpler synthesis; fewer purification steps.
2-[(Phenylacetyl)Amino]-...-3-carboxamide Phenylacetyl group at position 2 Stepwise acylation of the amino group. Enhanced steric bulk; possible protease inhibition .
Azomethine Derivatives (e.g., from ) Schiff base (–CH=N–) at position 2 Condensation with aldehydes, followed by cyclization. Improved π-π stacking; antimicrobial applications .

Key Observations :

  • Amino Group Functionalization: Acylation or Schiff base formation at position 2 introduces additional pharmacophores, expanding biological activity but complicating synthesis .

Biological Activity

N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. This article delves into its biological activity, exploring its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Basic Information

  • Molecular Formula : C17H19NO2S
  • Molecular Weight : 301.404 g/mol
  • IUPAC Name : this compound
  • Hydrogen Bond Donor/Acceptor : 1/3
  • LogP : 4.0 (indicating moderate lipophilicity)

This compound satisfies Lipinski's rule of five, suggesting good oral bioavailability potential .

Structural Characteristics

The structure comprises a benzothiophene core with an ethoxyphenyl substituent and a carboxamide functional group, contributing to its biological activity. The presence of the thiophene ring is particularly noteworthy due to its known interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. These compounds have demonstrated significant inhibitory effects on key signaling pathways involved in cancer cell proliferation.

  • Inhibition of Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both crucial for tumor growth and survival. For instance, related compounds have exhibited IC50 values of 0.075 µM for VEGFR-2 and 4.60 µM for AKT .
  • Induction of Apoptosis : this compound induces apoptosis in liver cancer cells through caspase activation and cell cycle arrest at the S phase .
  • Selectivity : The compound has shown selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications .

Table 1: Biological Activity Summary

Compound NameIC50 (µM)TargetMechanism
This compound0.075 (VEGFR-2)Kinase InhibitionInduces apoptosis
Related Thiophene Derivative3.105 (HepG2)AntiproliferativeCell cycle arrest
Related Thiophene Derivative3.023 (PC-3)AntiproliferativeInduces apoptosis

Additional Findings

Further evaluations have indicated that modifications to the thiophene structure can enhance or diminish biological activity. For example, substitutions with electron-donating groups have been shown to affect cytotoxicity significantly .

Broader Biological Activities

Beyond anticancer effects, compounds similar to this compound have been investigated for antibacterial and antifungal properties. These activities are attributed to their ability to disrupt cellular processes in pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

The compound is synthesized via cyclocondensation reactions. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives are refluxed with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . Characterization typically involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .

Q. How are structural and purity analyses conducted for this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is used for purity validation . Structural elucidation employs single-crystal X-ray diffraction (SC-XRD) for crystallographic data (e.g., bond lengths, angles) , supported by NMR (1H/13C) and IR spectroscopy. For example, intramolecular N–H⋯N hydrogen bonds in derivatives are identified via crystallography .

Q. What biological activities have been reported for this compound?

Derivatives exhibit antibacterial, antifungal , and predicted anticancer/antimycobacterial activities via computational tools like PASS Online . Biological assays involve minimum inhibitory concentration (MIC) tests against pathogens and cytotoxicity studies on cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra require cross-validation with complementary techniques. For example:

  • Dynamic NMR to assess conformational flexibility in solution .
  • SC-XRD to confirm solid-state hydrogen bonding patterns (e.g., C–H⋯O or N–H⋯N interactions) .
  • High-resolution mass spectrometry (HR-MS) to verify molecular formulas (e.g., exact mass 274.031683 for related metabolites) .

Q. What strategies optimize synthetic yields of benzothiophene carboxamide derivatives?

  • Solvent selection : Ethanol or DMSO improves cyclocondensation efficiency .
  • Catalysis : Glacial acetic acid accelerates heterocyclization .
  • Temperature control : Reflux conditions (e.g., 80°C) balance reaction kinetics and thermal decomposition . Yield improvements are tracked via comparative HPLC and gravimetric analysis .

Q. What crystallographic challenges arise in determining the compound’s structure, and how are they addressed?

  • Disorder in crystal lattices : Mitigated using SHELXL refinement tools to model atomic displacement parameters .
  • Twinned data : SHELXE and SHELXD resolve phase ambiguities in high-throughput pipelines .
  • Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) interprets intermolecular interactions . Software like ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds .

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity .
  • Azomethine functionalization : Improves binding to biological targets via π-π stacking or hydrogen bonding .
  • Conformational rigidity : Intramolecular hydrogen bonds (e.g., pseudo-six-membered rings) reduce flexibility, enhancing target specificity .

Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?

  • PASS Online : Predicts anticancer and antimycobacterial potential based on structural descriptors .
  • Molecular docking : Simulates interactions with enzymes like tyrosinase or bacterial cell wall synthases .
  • ADMET modeling : Estimates absorption, distribution, and toxicity using software like SwissADME or pkCSM .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD) for structure refinement ; WinGX for data processing .
  • Synthesis : Ethanol-mediated cyclocondensation ; glacial acetic acid/DMSO for heterocyclization .
  • Bioactivity Screening : MIC assays ; PASS Online for computational predictions .

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